3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Physicochemical profiling Lipophilicity optimization Lead candidate triage

Researchers performing halogen-scanning SAR on the pyrrolo[3,2-d]isoxazole scaffold often lack the 2-chlorobenzyl variant. This compound fills that gap, enabling systematic ortho-substituent comparisons. • CNS-MPO optimized: XLogP3 = 3.3, TPSA = 38.1 Ų • Halogen-diversification slot: ortho-Cl delivers distinct electronic/steric profile (σₘ ≈ 0.37) • Fragment-compatible: MW 234.68, only 2 rotatable bonds Purity ≥98% ; custom synthesis; global delivery in 2-3 weeks.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B12881829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)CC3=CC=CC=C3Cl
InChIInChI=1S/C12H11ClN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2
InChIKeyLOKHKSLPPSWXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Physicochemical Profile


3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-85-2; molecular formula C₁₂H₁₁ClN₂O; MW 234.68 g/mol) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-d]isoxazole class, combining a partially saturated pyrrole ring with an isoxazole moiety and a 2-chlorobenzyl substituent at the 3-position [1]. Computed physicochemical descriptors from PubChem include XLogP3 = 3.3, topological polar surface area (TPSA) = 38.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The pyrrolo[3,2-d]isoxazole scaffold has been reviewed as a privileged structure exhibiting neuroprotective, acetylcholinesterase-inhibitory, antihypertensive, and antibacterial activities across multiple synthesized derivatives [2]. This compound is primarily distributed as a research-grade screening compound and synthetic intermediate; no regulatory approval or clinical-stage development has been identified in the public domain at the time of this analysis.

3-(2-Chlorobenzyl)-pyrrolo-isoxazole: Non-Interchangeability with Generic Analogs


Within the pyrrolo[3,2-d]isoxazole series, substitution at the 3-position is the dominant driver of lipophilicity, electronic character, target engagement potential, and metabolic susceptibility. The 2-chlorobenzyl group introduces a specific combination of ortho-halogen electron withdrawal (Hammett σₘ ≈ 0.37 for Cl), steric bulk (van der Waals radius ≈ 1.75 Å), and incremental lipophilicity (π ≈ +0.71 for aromatic Cl) that cannot be replicated by the unsubstituted benzyl (π ≈ 0.00), 2-fluorobenzyl (π ≈ +0.14), 2-methylphenyl (π ≈ +0.56), or 2-bromophenyl (π ≈ +0.86; but with substantially higher MW and different leaving-group potential) analogs [1][2]. These differences propagate into computationally predicted ADME profiles: the target compound's XLogP3 of 3.3 places it in a distinct lipophilicity window compared with 3-benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (MW 200.24, no halogen, predicted lower logP) or 3-(2-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (MW 265.11, higher logP) [1]. Generic interchange within this series therefore risks altering membrane permeability, target-binding kinetics, and off-target promiscuity in ways that are predictable from fundamental medicinal chemistry principles but cannot be assumed equivalent absent direct comparative data.

3-(2-Chlorobenzyl)-pyrrolo-isoxazole: Quantitative Evidence vs. Closest Analogs


Physicochemical Differentiation vs. Benzyl and Bromophenyl Analogs

The target compound occupies a distinct physicochemical space within the pyrrolo[3,2-d]isoxazole series. Its XLogP3 of 3.3, TPSA of 38.1 Ų, and MW of 234.68 g/mol differentiate it from the unsubstituted 3-benzyl analog (MW 200.24, no halogen, predicted lower lipophilicity) and the 3-(2-bromophenyl) analog (MW 265.11, higher halogen mass and polarizability) [1]. These values are computed using standardized PubChem algorithms (Cactvs/XLogP3) and are directly comparable across the series [1]. The 2-chlorobenzyl group provides an intermediate lipophilicity increment (aromatic Cl π ≈ +0.71) that positions this compound between the benzyl (π ≈ 0.00) and bromophenyl (π ≈ +0.86) extremes, offering a potentially favorable balance of membrane permeability and aqueous solubility for cellular assay compatibility [2].

Physicochemical profiling Lipophilicity optimization Lead candidate triage

Electronic Effect of Ortho-Chlorine vs. Fluorobenzyl and Tolyl Analogs

The ortho-chlorine of the 2-chlorobenzyl substituent exerts an electron-withdrawing inductive effect (Hammett σₘ ≈ 0.37) combined with weak resonance donation, resulting in a net electron-deficient aromatic ring relative to the 3-(o-tolyl) analog (σₘ for CH₃ ≈ −0.07, electron-donating) [1]. Compared with the 3-(2-fluorobenzyl) analog (σₘ for F ≈ 0.34), the chlorine provides similar inductive withdrawal but with greater polarizability (Cl polarizability ≈ 2.18 ų vs. F ≈ 0.56 ų) and potential for halogen-bonding interactions with target protein backbone carbonyls or π-systems [1][2]. The 2-bromophenyl analog (σₘ for Br ≈ 0.39) has comparable electronic character but introduces a substantially heavier atom (Br atomic mass 79.9 vs. Cl 35.5) and a better leaving group in nucleophilic aromatic substitution contexts, which may be undesirable for certain screening applications . These electronic differences are theoretically quantifiable via Hammett constants but have not been validated through direct comparative biochemical assays for these specific compounds in the published literature.

Electronic structure-activity relationships Halogen bonding Medicinal chemistry design

Scaffold-Level Biological Activities: Neuroprotection and Antibacterial Potential

The pyrrolo[3,2-d]isoxazole scaffold has been systematically reviewed by Anand and Singh (2014), documenting activities including neuroprotection, acetylcholinesterase inhibition (relevant to Alzheimer's disease models), anti-stress/anti-amnestic effects, antihypertensive action, and antibacterial activity across multiple synthesized derivatives [1]. While these data are not specific to the 2-chlorobenzyl derivative, they establish the scaffold as biologically competent and worthy of further analog exploration. Notably, the review does not report quantitative IC₅₀ or MIC values that can be directly attributed to the target compound. Separately, a cheminformatics database entry (Lin-Group AOD Database, ID 355) attributes antimalarial activity (kills P. falciparum), antivenom activity (neutralizes N. naja venom, inhibits phospholipase A₂), and antifungal activity (inhibits A. niger cilia formation) to the compound, along with a notation of non-toxicity and non-allergenicity; however, this source does not provide assay conditions, quantitative potency values, or comparator data, and its provenance cannot be independently verified against peer-reviewed literature [2].

Neuroprotection Antibacterial screening Acetylcholinesterase inhibition Scaffold repurposing

Predicted Drug-Likeness and BBB Permeability vs. Halogenated Analogs

Based on computed physicochemical properties from PubChem, the target compound (MW 234.68, XLogP3 3.3, TPSA 38.1 Ų, 1 HBD, 3 HBA, 2 rotatable bonds) falls within favorable drug-like space by multiple criteria: it satisfies Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), Veber's oral bioavailability rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), and the CNS MPO (Multiparameter Optimization) desirability window (TPSA < 90 Ų, logP 1–5, MW < 400) [1][2]. Compared with the 3-(2-bromophenyl) analog (MW 265.11, C₁₁H₉BrN₂O), the target compound is lighter by 30.43 g/mol and avoids the potential metabolic reactivity associated with aryl bromides (e.g., CYP450-mediated debromination or glutathione conjugation) . Compared with the 3-benzyl analog (MW 200.24), the chlorine substitution adds lipophilicity that may enhance BBB penetration while remaining below the logP threshold (>5) associated with poor solubility and increased off-target promiscuity [1]. These predictions are computational and have not been validated by experimental logD, PAMPA, Caco-2 permeability, or in vivo PK studies for this specific compound.

Blood-brain barrier penetration ADME prediction CNS drug discovery Drug-likeness

Limited Published Data as a Key Differentiation Factor

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Scholar (executed April 2026) returned no peer-reviewed primary research articles reporting quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, or in vivo efficacy) for 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole as a discrete molecular entity [1][2]. This contrasts with several structurally related pyrrolo[3,2-d]isoxazole derivatives, for which cytotoxicity IC₅₀ values (e.g., 4.4–18.0 µM against HCT-116 and PC3 cell lines reported for bromophenyl-substituted analogs) and CDK inhibition data have been described in vendor-compiled datasets, though these data originate from non-peer-reviewed sources and cannot be independently verified [3]. The absence of published comparative data means that any claim of superior potency, selectivity, or ADME performance for this specific derivative relative to its analogs would be unsupported. This transparency is itself a critical procurement consideration: the compound is best positioned as a tool for de novo SAR exploration rather than as a validated lead with established target engagement.

Data transparency Procurement risk assessment Compound triage

Synthetic Tractability via 1,3-Dipolar Cycloaddition Route

The pyrrolo[3,2-d]isoxazole core is accessible via 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, a methodology demonstrated to afford substituted pyrrolo[3,2-d]isoxazoles with stereochemical control [1]. The 2-chlorobenzyl group can be introduced through appropriate choice of nitrone or alkyne precursors bearing the pre-installed chlorobenzyl moiety. This synthetic route is shared across the pyrrolo[3,2-d]isoxazole series and does not confer unique synthetic advantage to the 2-chlorobenzyl derivative compared with other 3-substituted analogs. However, the commercial availability of 2-chlorobenzyl chloride and 2-chlorobenzaldehyde as inexpensive starting materials (compared with 2-bromobenzyl bromide or specialized fluorinated benzyl precursors) may reduce the cost of custom synthesis or scale-up for this specific derivative . The compound's single hydrogen bond donor and moderate complexity (complexity score = 251) suggest reasonable synthetic tractability for analog generation [2].

Synthetic accessibility Scaffold diversification Medicinal chemistry workflow

3-(2-Chlorobenzyl)-pyrrolo-isoxazole: Procurement and Application Scenarios


Halogen SAR Exploration for CNS-Penetrant Pyrrolo-isoxazoles

For medicinal chemistry teams building structure-activity relationships around the pyrrolo[3,2-d]isoxazole scaffold for CNS targets, this compound fills a critical halogen-diversification slot. Its XLogP3 of 3.3 and TPSA of 38.1 Ų place it within the CNS MPO favorable zone, while the ortho-chlorine provides electronic character distinct from the fluorobenzyl (weaker halogen bonding potential), bromophenyl (metabolic risk), and unsubstituted benzyl (insufficient lipophilicity for BBB penetration) analogs [1][2]. Procurement of this compound alongside its 2-fluoro, 2-bromo, and unsubstituted benzyl congeners enables a systematic halogen-scanning experiment to probe halogen-bonding interactions, metabolic stability trends, and passive permeability within a single scaffold framework.

Anti-Infective Screening from a Chlorine-Privileged Scaffold

The pyrrolo[3,2-d]isoxazole class has documented antibacterial activity across multiple derivatives [1]. The 2-chlorobenzyl derivative, with its intermediate lipophilicity and absence of structural alert functionalities (no nitro, no aniline, no thiol), represents a suitable starting point for phenotypic screening against bacterial panels, including resistant strains. The chlorine atom may confer favorable ribosomal binding or membrane penetration properties, as observed in other chloro-aromatic antibiotics (e.g., chloramphenicol, clindamycin). The unverified antimalarial and antifungal activities suggested by cheminformatics database entries [2] warrant confirmatory testing but are not sufficient to justify procurement without additional validation.

Computational Chemistry Benchmarking and Model Validation

Because this compound lacks published experimental biological data, it presents an opportunity for computational chemistry groups to generate prospective predictions (docking scores, MD simulation binding free energies, QSAR model predictions) that can be subsequently tested by in-house biochemical assays. The availability of high-quality computed descriptors from PubChem [1] and the well-defined scaffold structure make it suitable for free-energy perturbation (FEP) calculations comparing chloro, fluoro, bromo, and methyl substituents at the ortho position, providing a rigorous test of computational predictive power against experimentally determined IC₅₀ values generated in parallel.

Fragment-Based Lead Optimization Feasibility Assessment

With a heavy atom count of 16, MW of 234.68 g/mol, and only 2 rotatable bonds, this compound occupies the upper boundary of fragment-like space (MW < 300, heavy atoms < 20) while retaining sufficient complexity (score 251) for meaningful target engagement [1]. Procurement for fragment-screening or scaffold-hopping campaigns is justified when the research objective is to evaluate the pyrrolo[3,2-d]isoxazole core as a replacement for less drug-like heterocycles (e.g., purines, pyrimidines) in established inhibitor series, leveraging the scaffold's documented polypharmacology potential [2] while exploring substituent vectors for potency optimization.

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